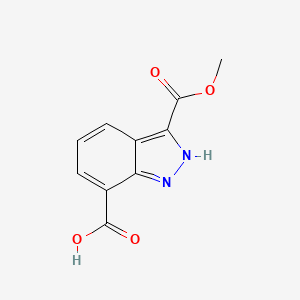

3-(methoxycarbonyl)-1H-indazole-7-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 7-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of hydrazine derivatives with ortho-substituted aromatic compounds.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.

Carboxylation: The carboxylic acid group at the 7-position can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation agents.

Industrial Production Methods

Industrial production of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid has applications in medicinal chemistry, materials science, and organic synthesis. Research indicates it has significant biological activity, notably as an inhibitor of nitric oxide synthases, impacting inflammation and vascular regulation. Its structural properties facilitate effective interaction with biological targets, making it a candidate for pharmacological studies.

Scientific Research Applications

- Medicinal Chemistry 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid can be a precursor for synthesizing bioactive compounds and a lead compound in drug development targeting nitric oxide synthase pathways. Interaction studies focus on its binding affinity with enzymes and receptors related to nitric oxide production and metabolic pathways, which is crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggests it may modulate nitric oxide levels, influencing cardiovascular health and inflammatory responses.

- Anti-inflammatory and Anti-cancer Drug Development 1H-Indazole-7-carboxylic acid serves as a building block in the synthesis of anti-inflammatory and anti-cancer drugs .

- Enzyme Inhibition and Receptor Binding Studies It is used in studies investigating enzyme inhibition and receptor binding, helping researchers understand biological pathways and disease mechanisms .

- Inhibition of Nitric Oxide Synthases 3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid exhibits biological activity as an inhibitor of nitric oxide synthases, with implications in inflammation and vascular regulation.

- Cardiovascular Health Preliminary data suggest that 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid may modulate nitric oxide levels, influencing cardiovascular health and inflammatory responses.

- Agricultural Chemistry : Explored for potential use in developing new agrochemicals for enhanced crop protection and yield .

- Material Science : Finds application in creating novel materials, including polymers and coatings, due to its unique chemical properties .

- Analytical Chemistry : Employed as a standard in analytical methods, aiding in the accurate quantification of related compounds in various samples .

Chemical Reactivity

The chemical reactivity of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid primarily involves nucleophilic substitutions and esterification reactions due to the presence of the carboxylic acid and methoxycarbonyl groups. It can undergo hydrolysis in the presence of aqueous bases or acids, converting the ester into the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, especially with amines or alcohols, leading to various derivatives that may exhibit enhanced biological properties.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Indazole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

1H-indazole-7-carboxylic acid: Similar structure but lacks the methoxycarbonyl group at the 3-position.

3-(Methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Similar functional groups but different ring structure.

Uniqueness

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups on the indazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is a member of the indazole family, which has garnered attention for its potential biological activities. Indazoles are bicyclic compounds that exhibit a range of pharmacological effects, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 7-position of the indazole ring. These functional groups are crucial for its biological activity, influencing interactions with molecular targets.

The biological activity of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of enzymatic activity. This interaction can result in either inhibition or activation of specific pathways within cells, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, particularly against fungal pathogens such as Candida albicans. In vitro evaluations have demonstrated that derivatives of indazole, including this compound, exhibit significant anticandidal activity.

Case Study: Anticandidal Activity

A study evaluated several indazole derivatives against C. albicans and C. glabrata. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 mM against these pathogens. Specifically, compounds with carboxylic acid substitutions displayed enhanced activity compared to their methyl ester counterparts .

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 3a | 3.807 | 15.227 |

| 3h | 1 | 10 |

| 3j | 10 | Weak |

This table summarizes the efficacy of selected compounds in inhibiting fungal growth.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid, it is essential to consider its cytotoxicity. Preliminary studies indicate that this compound exhibits selective toxicity towards fungal cells while maintaining a favorable safety profile for mammalian cells. Further investigations are needed to fully elucidate its safety margins and therapeutic indices.

Potential Therapeutic Applications

Given its promising biological activity, 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid may have applications in treating fungal infections, particularly those resistant to conventional antifungal therapies. Additionally, the structural characteristics that confer antimicrobial properties suggest potential utility in developing new classes of antimicrobial agents.

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

3-methoxycarbonyl-2H-indazole-7-carboxylic acid |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)8-5-3-2-4-6(9(13)14)7(5)11-12-8/h2-4H,1H3,(H,11,12)(H,13,14) |

InChI Key |

WCLSAMVAMNXZMP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NN1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.